5'-Methoxyspiro[cyclopropane-1,3'-indoline]
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Overview
Description
5’-Methoxyspiro[cyclopropane-1,3’-indoline] is a unique chemical compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to an indoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxyspiro[cyclopropane-1,3’-indoline] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of indoline derivatives with cyclopropane precursors under specific conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring, followed by cyclization to introduce the spirocyclic structure .
Industrial Production Methods
Industrial production of 5’-Methoxyspiro[cyclopropane-1,3’-indoline] may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5’-Methoxyspiro[cyclopropane-1,3’-indoline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5’-Methoxyspiro[cyclopropane-1,3’-indoline] has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 5’-Methoxyspiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5’-Methoxyspiro[cyclopropane-1,3’-indoline] include other spirocyclic indoline derivatives, such as:
- Spiro[cyclopropane-1,2’-steroids]
- Spirooxindoles
- Spiropyrans
Uniqueness
5’-Methoxyspiro[cyclopropane-1,3’-indoline] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane] |
InChI |
InChI=1S/C11H13NO/c1-13-8-2-3-10-9(6-8)11(4-5-11)7-12-10/h2-3,6,12H,4-5,7H2,1H3 |
InChI Key |
FEOMQBMDJIFMLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NCC23CC3 |
Origin of Product |
United States |
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